2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-4H-1-benzopyran-7-yl 2-O-(6-deoxyhexopyranosyl)hexopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

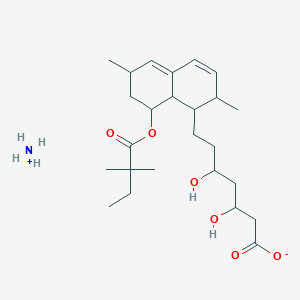

Lonicerin is a bioactive flavonoid glycoside found in plants of the Lonicera japonica species and other honeysuckle plants. It exhibits significant anti-inflammatory and antioxidant activities and has been found to alleviate conditions such as ulcerative colitis and diabetic wounds by enhancing autophagy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Lonicerin can be isolated from the flower buds of Lonicera japonica through column purification techniques. The synthetic version of lonicerin is simple, feasible, and economical, making it convenient for industrial-scale manufacturing .

Industrial Production Methods

The industrial production of lonicerin involves the extraction of flavonoids from honeysuckle plants, followed by purification processes to isolate lonicerin. This method ensures the production of high-purity lonicerin suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions

Lonicerin undergoes several types of chemical reactions, including:

Oxidation: Lonicerin exhibits antioxidant properties, which involve redox reactions that neutralize free radicals.

Substitution: Lonicerin can undergo substitution reactions, especially in the presence of specific enzymes or catalysts.

Common Reagents and Conditions

Common reagents used in reactions involving lonicerin include oxidizing agents like hydrogen peroxide and reducing agents such as ascorbic acid. The reactions typically occur under mild conditions, often in aqueous solutions .

Major Products Formed

The major products formed from reactions involving lonicerin include various metabolites that retain its bioactive properties. These metabolites contribute to its therapeutic effects in biological systems .

Aplicaciones Científicas De Investigación

Lonicerin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study flavonoid chemistry and its interactions with other molecules.

Biology: Investigated for its role in cellular processes such as autophagy, apoptosis, and cell proliferation.

Medicine: Explored for its therapeutic potential in treating conditions like ulcerative colitis, diabetic wounds, and acute lung injury

Mecanismo De Acción

Lonicerin exerts its effects through several molecular mechanisms:

Autophagy Enhancement: Lonicerin promotes autophagy by upregulating the expression of Sirt1, a key regulator of autophagy and cellular stress responses.

Anti-inflammatory Action: It inhibits the activation of inflammatory pathways, such as the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.

Antioxidant Activity: Lonicerin neutralizes free radicals and reduces oxidative stress, protecting cells from damage.

Comparación Con Compuestos Similares

Lonicerin is compared with other flavonoid glycosides such as hyperoside and luteolin. While all these compounds exhibit anti-inflammatory and antioxidant activities, lonicerin is unique in its ability to enhance autophagy and promote wound healing .

Similar Compounds

Hyperoside: Another flavonoid glycoside with similar anti-inflammatory properties.

Luteolin: Known for its antioxidant and anti-inflammatory effects.

Loniceroside A: Exhibits anti-inflammatory activity comparable to aspirin.

Lonicerin stands out due to its specific molecular targets and pathways, making it a promising candidate for therapeutic applications.

Propiedades

Fórmula molecular |

C27H30O15 |

|---|---|

Peso molecular |

594.5 g/mol |

Nombre IUPAC |

7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one |

InChI |

InChI=1S/C27H30O15/c1-9-20(33)22(35)24(37)26(38-9)42-25-23(36)21(34)18(8-28)41-27(25)39-11-5-14(31)19-15(32)7-16(40-17(19)6-11)10-2-3-12(29)13(30)4-10/h2-7,9,18,20-31,33-37H,8H2,1H3 |

Clave InChI |

SHPPXMGVUDNKLV-UHFFFAOYSA-N |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B13391295.png)

![(1R,18R,20R,24S,27S)-24-tert-butyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.0^{3,12.0^{5,10.0^{18,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide](/img/structure/B13391314.png)

![sodium;(2E,5S,11Z,13R)-7,7,10,13,18,20-hexamethyl-6,8-dioxa-15-azatricyclo[15.4.0.05,9]henicosa-1(21),2,11,17,19-pentaen-16-one;(2E,5S,11Z,13R)-10-hydroxy-7,7,13,18,20-pentamethyl-6,8-dioxa-15-azatricyclo[15.4.0.05,9]henicosa-1(21),2,11,17,19-pentaen-16-one;hydroxide](/img/structure/B13391321.png)

![(2S,4R)-4-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13391322.png)

![(4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-one](/img/structure/B13391329.png)

![7-methoxy-2-methyl-1-(2-morpholin-4-ylethyl)-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)indole-3-carboxamide](/img/structure/B13391337.png)

![2-[6-(2-Carboxyethenyl)-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid](/img/structure/B13391365.png)